
4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H18N4O5S2 and its molecular weight is 434.49. The purity is usually 95%.
BenchChem offers high-quality 4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
The study of derivatives similar to 4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, reveals their crystal structure and intermolecular interactions. These compounds are characterized by spectral studies and X-ray diffraction, which confirm their three-dimensional molecular structure. The understanding of these molecular interactions, including hydrogen bonds, contributes to the field of crystallography and molecular engineering (Karanth et al., 2019).
Anticancer Activities
Compounds related to 4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide have been synthesized and evaluated for their potential anticancer activities. The synthesis of novel derivatives and their structural establishment through spectral data analysis lead to the screening of these compounds for anti-tumor activities. For example, certain synthesized derivatives have displayed cytotoxic activity against cancer cell lines, suggesting their potential in cancer research and therapy development (Abu‐Hashem & Aly, 2017).
Antibacterial and Antioxidant Properties
The antibacterial and antioxidant activities of oxadiazole derivatives indicate their application in microbial resistance and oxidative stress management. These compounds have shown effectiveness against specific bacteria like Staphylococcus aureus and exhibited potent antioxidant activity, highlighting their potential in developing new antimicrobial and antioxidant agents (Karanth et al., 2019).
Synthetic Methodologies and Chemical Properties
Research into the photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles leading to the synthesis of 1,2,4-thiadiazoles underlines the versatility of these compounds in synthetic chemistry. Such studies contribute to the development of new synthetic methodologies and enhance our understanding of the chemical properties and reactions of 1,3,4-oxadiazole derivatives (Vivona et al., 1997).
Enzyme Inhibition and Pharmacological Potential
The exploration of 1,3,4-oxadiazole derivatives for their enzyme inhibition capabilities and pharmacological potential is significant. For instance, studies have been conducted to evaluate the effect of these compounds on enzymes like butyrylcholinesterase, suggesting their potential application in addressing diseases linked to enzyme dysfunction. Molecular docking studies further provide insights into the ligand-enzyme binding affinity, offering a pathway for developing new therapeutic agents (Khalid et al., 2016).
Eigenschaften
IUPAC Name |
4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S2/c1-18(2)10-26-11-22(18)29(24,25)13-7-5-12(6-8-13)15(23)19-17-21-20-16(27-17)14-4-3-9-28-14/h3-9H,10-11H2,1-2H3,(H,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUFGHPPLWZKQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


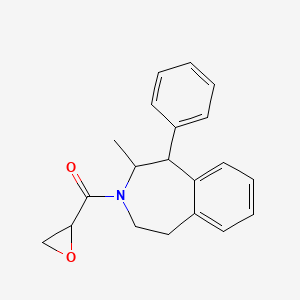
![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2360288.png)
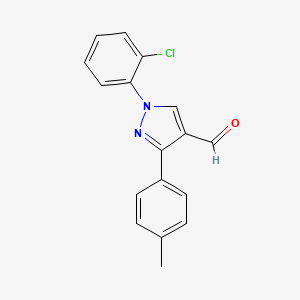

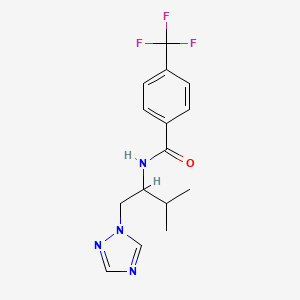
![Methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)-methylamino]benzoate](/img/structure/B2360292.png)
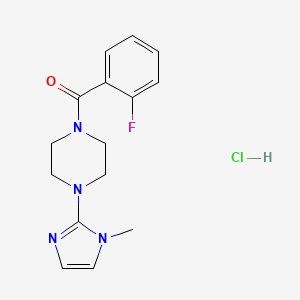
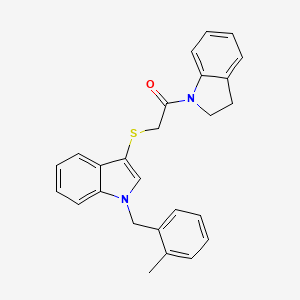
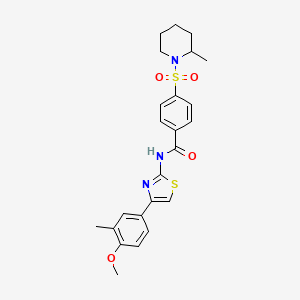

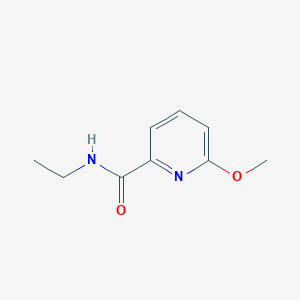

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2360304.png)